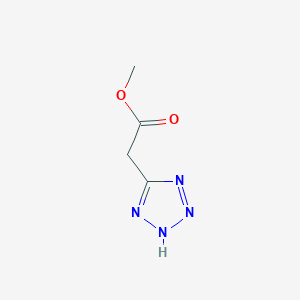

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their structural similarity to carboxylic acids and their ability to act as bioisosteres.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 2H-1,2,3,4-tetrazol-5-ylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and environmentally friendly methods, such as using water as a solvent or employing green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: this compound can be oxidized to form 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid.

Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.

Substitution: Various substituted tetrazoles can be synthesized depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Tetrazole derivatives, including methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that specific tetrazole derivatives can inhibit bacterial growth with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics like penicillin .

Anticancer Properties

This compound has also been evaluated for its potential in cancer treatment. Recent investigations into its derivatives revealed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds derived from tetrazole structures demonstrated higher inhibitory effects on cancer cells compared to standard treatments. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory and Analgesic Effects

The compound has shown potential as an analgesic agent. In vivo studies have demonstrated that tetrazole derivatives can provide significant pain relief comparable to established analgesics like ibuprofen. This suggests a possible role for this compound in the development of new pain management therapies .

Energetic Materials

This compound is also being explored for its applications in the field of energetic materials. Tetrazoles are known for their high nitrogen content and stability under certain conditions, making them suitable candidates for use in explosives and propellants. The energetic properties of tetrazoles can be harnessed to develop materials that are both powerful and relatively safe compared to traditional explosives .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with modified biological activities. For instance:

- The introduction of different substituents on the tetrazole ring can enhance its antimicrobial or anticancer efficacy.

- Structural modifications can also lead to improved solubility and bioavailability in pharmaceutical applications .

Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | MIC = 31 μg/mL |

| Compound B | Anticancer | MCF-7 Breast Cancer Cells | IC50 = 10^-5 M |

| Compound C | Analgesic | Pain Models (in vivo) | % MPE = 60% |

| Compound D | Energetic Material | - | High nitrogen content |

作用机制

The mechanism by which methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, tetrazoles can mimic the structure of carboxylic acids, allowing them to interact with biological targets in a similar manner. The molecular targets and pathways involved would vary based on the specific biological or pharmaceutical context in which the compound is used.

相似化合物的比较

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can be compared with other tetrazole derivatives, such as:

Candesartan: Used as an angiotensin II receptor antagonist for treating hypertension.

2-Butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole: A chemical intermediate used in various industrial applications.

生物活性

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.

Overview of Biological Properties

This compound possesses various biological activities including antimicrobial, anticancer, and antihypertensive effects. The tetrazole ring structure contributes to its pharmacological properties by mimicking carboxylic acids, allowing it to interact with various biological targets.

Key Biological Activities

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Activity : It exhibits potential in inhibiting cancer cell proliferation.

- Antihypertensive Effects : Some derivatives have been evaluated for their ability to lower blood pressure.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing binding to enzymes and receptors that regulate metabolic pathways.

- Receptor Modulation : The compound may influence receptor activity related to glucose metabolism and blood pressure regulation.

Antimicrobial Studies

Research has demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens. For instance:

| Compound | Pathogen | Activity |

|---|---|---|

| Compound 3 | Escherichia coli | Potent |

| Compound 4 | Candida albicans | High |

| Compound 5 | Staphylococcus aureus | Moderate |

These findings indicate that structural modifications can enhance antimicrobial potency against specific strains .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound derivatives against human liver carcinoma (HepG2). The results are summarized in the following table:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound 10 | 4.2 | Highly Active |

| Compound 12 | 12 | Moderately Active |

| Compound 11 | 15 | Low Activity |

These results suggest a dose-dependent inhibition of cell growth .

Antihypertensive Effects

A recent study evaluated the antihypertensive properties of tetrazole derivatives. The findings are presented below:

| Derivative | Blood Pressure Reduction (%) |

|---|---|

| AV2 | Significant |

| AV3 | Moderate |

| AV9 | Mild |

The study indicates that these compounds maintain antihypertensive activity while exhibiting additional beneficial effects such as urease inhibition .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Diabetes Management : In a mouse model of diet-induced obesity, oral administration of a tetrazole derivative led to a significant decrease in fasting blood glucose levels at doses as low as 30 mg/kg .

- Cancer Therapeutics : A series of tetrazole-containing indole derivatives were synthesized and showed promising results in inhibiting HepG2 cell proliferation .

属性

IUPAC Name |

methyl 2-(2H-tetrazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXJLWARDIMWNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NNN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。